Boc-alpha-allyl-DL-Pro-OH
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Overview
Description
Boc-alpha-allyl-DL-Pro-OH, also known as 2-allyl-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid, is a compound synthesized through the combination of a Boc-protected alpha-allyl-amino acid derivative and DL-proline. It has a molecular formula of C13H21NO4 and a molecular weight of 255.31 . This compound is primarily used for research and development .
Physical And Chemical Properties Analysis
Boc-alpha-allyl-DL-Pro-OH has a molecular weight of 255.31 . More specific physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not provided in the search results.Scientific Research Applications
Copper-Catalyzed Allylic Hydroxyamination and Amination
- Boc-alpha-allyl-DL-Pro-OH is involved in copper-catalyzed allylic hydroxyamination and amination processes. Olefins react with Boc-NHOH in the presence of Cu(I,II) salts to produce allyl-N(OH)(Boc) derivatives (Kalita & Nicholas, 2005).
Asymmetric Synthesis of Alpha-Amino Allyl Silanes
- Metalation of Boc-protected N-silylamine alpha to nitrogen results in reverse aza-Brook rearrangement, leading to the formation of alpha-amino silanes. The Boc group functions as a metalation-directing group and stabilizes the nitrogen anion (Sieburth et al., 2003).
Allylation Under Solvent-Free Conditions
- Phosphotungstic acid acts as an efficient catalyst for the allylation of isatin derivatives and N-tert-butyloxycarbonyl (Boc)-a-amido sulfones with allyltributyltin. This process yields N-Boc homoallyl amines, which are valuable intermediates for natural products and bioactive compounds (Ghosh et al., 2014).
Fe(II)-Catalyzed Imidation and Subsequent Reactions
- Boc-alpha-allyl-DL-Pro-OH is involved in Fe(II)-catalyzed imidation of allyl sulfides, leading to the formation of N-Boc-protected N-allyl sulfenamides. This process is vital for transforming alpha-unbranched sulfides to alpha-branched sulfenamides (Bach & Korber, 2000).
Side-Chain Protection of Amino-Acids
- Allyl and allyloxycarbonyl groups, such as in Boc-alpha-allyl-DL-Pro-OH, are used for side-chain protection of amino acids, which can be selectively cleaved using specific reagents (Loffet & Zhang, 2009).
Peptide Hairpin Design
- Boc-alpha-allyl-DL-Pro-OH plays a role in the construction of designed beta-hairpin structures in peptides. This involves the formation of specific loops and hydrogen bonds, contributing to the peptide’s structural stability (Rai et al., 2006).
Cis-Trans Peptide-Bond Isomerization
- The compound is used in studying cis-trans peptide-bond isomerization in derivatives, highlighting its role in understanding conformational dynamics in peptides (Torbeev et al., 2012).
Copper-Promoted Allylation and Conjugate Addition
- Boc-alpha-allyl-DL-Pro-OH is significant in copper-promoted allylation and conjugate addition processes, particularly in regioselective and stereoselective reactions (Coldham & Leonori, 2010).
Safety And Hazards
Boc-alpha-allyl-DL-Pro-OH can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing its dust/fume/gas/mist/vapours/spray, using it only in well-ventilated areas, and wearing protective equipment such as gloves and eye protection . In case of exposure, it is advised to wash with plenty of water and seek medical help .
properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-2-prop-2-enylpyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-5-7-13(10(15)16)8-6-9-14(13)11(17)18-12(2,3)4/h5H,1,6-9H2,2-4H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTMLHNDSVVOEEH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1(CC=C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10404818 |
Source
|
Record name | Boc-alpha-allyl-DL-Pro-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10404818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(Tert-butoxy)carbonyl]-2-(prop-2-en-1-yl)pyrrolidine-2-carboxylic acid | |
CAS RN |
315234-49-2 |
Source
|
Record name | Boc-alpha-allyl-DL-Pro-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10404818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-[(tert-butoxy)carbonyl]-2-(prop-2-en-1-yl)pyrrolidine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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